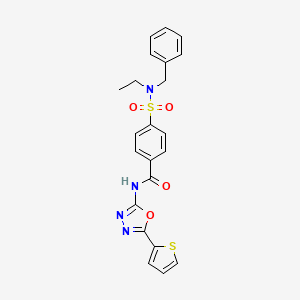

N-(2-methylphenyl)-N-(methylsulfonyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

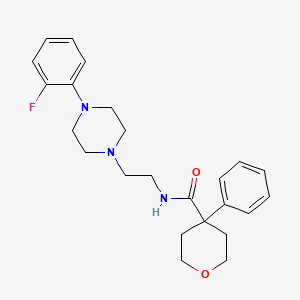

N-(2-Methylphenyl)-N-(methylsulfonyl)glycine, also known as Methylsulfonylglycine, is an organosulfur compound that is found in many biological systems. It is a small molecule that is involved in a variety of biochemical processes, including metabolism, enzyme regulation, and signal transduction. Methylsulfonylglycine is an important molecule for understanding the chemistry of biological systems and its role in physiological processes.

Applications De Recherche Scientifique

Chemoselective Arylsulfonylation of Amino Esters : M. Penso et al. (2003) demonstrated the direct transformation of L-tyrosine and D-(4-hydroxyphenyl)glycine methyl esters into corresponding 2-arylsulfonamido esters. This reaction occurred without protecting the phenolic hydroxy group and showed good yields in a chemoselective manner without racemization. The study highlights the specific solvation technique for selective N-arylsulfonylation (Penso et al., 2003).

Interactions with Metal Ions : Research by G. Gavioli et al. (1991) explored the interaction of N-(phenylsulfonyl)glycine with Cd2+ and Zn2+ ions. The study found that the presence of 2,2'-bipyridine as an additional ligand lowers the pKa of Cd2+-promoted deprotonation of the sulfonamide nitrogen and enables Zn2+ ion substitution for the sulfonamide nitrogen bound hydrogen (Gavioli et al., 1991).

Environmental Behavior in Sewage Treatment : S. Krause and H. Schöler (2000) investigated the behavior of N-(phenylsulfonyl)-glycine in a municipal sewage treatment plant. Their findings indicated the formation of N-(phenylsulfonyl)-sarcosine by microbial methylation in the sewage treatment plant, highlighting the compound's environmental behavior and transformation (Krause & Schöler, 2000).

Glycine Transporter Inhibitors : A study by C. Lindsley et al. (2006) discussed the design, synthesis, and in vivo efficacy of Glycine Transporter-1 (GlyT1) inhibitors. These inhibitors were derived from a series of [4-Phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl Benzamides, showcasing the application of N-(2-methylphenyl)-N-(methylsulfonyl)glycine in neurotransmission and brain function research (Lindsley et al., 2006).

Protein Delivery via Esterification : A 2017 study by K. A. Mix et al. demonstrated that esterification of proteins with derivatives of (p-methylphenyl)glycine enables proteins to enter the cytosol of mammalian cells. This research offers insights into novel methods of protein delivery for therapeutic purposes (Mix et al., 2017).

Propriétés

IUPAC Name |

2-(2-methyl-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8-5-3-4-6-9(8)11(7-10(12)13)16(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVCNLAVCPFSPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylphenyl)-N-(methylsulfonyl)glycine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-dimethoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2797596.png)

![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2797598.png)

![2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2797602.png)

![(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2797606.png)

![4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2797608.png)

![1-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B2797612.png)

![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2797615.png)